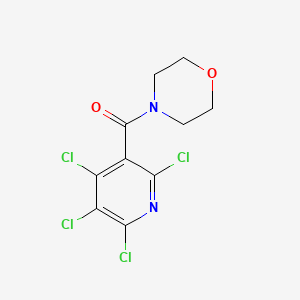
4-(2,4,5,6-TETRACHLOROPYRIDINE-3-CARBONYL)MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine is a chlorinated heterocyclic compound that has garnered interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes a morpholine ring attached to a tetrachloropyridine moiety. The presence of multiple chlorine atoms makes it highly reactive and suitable for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine typically involves the reaction of 2,4,5,6-tetrachloropyridine with morpholine. One common method is to use a nucleophilic substitution reaction where morpholine acts as the nucleophile, displacing a leaving group on the tetrachloropyridine ring. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and may require a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of high-purity starting materials and stringent control of reaction parameters are crucial for achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds .
Scientific Research Applications
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,5,6-tetrachloropyridine-3-carbonyl)morpholine involves its interaction with various molecular targets. The electron-deficient nature of the tetrachloropyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or activators of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
2,3,5,6-Tetrachloropyridine: Lacks the carbonyl and morpholine groups, making it less versatile in certain applications.
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine: Contains a phenylsulfonyl group instead of a morpholine ring, leading to different chemical properties and applications.
Uniqueness
4-(2,4,5,6-Tetrachloropyridine-3-carbonyl)morpholine is unique due to its combination of a highly reactive tetrachloropyridine ring and a morpholine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
morpholin-4-yl-(2,4,5,6-tetrachloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4N2O2/c11-6-5(8(13)15-9(14)7(6)12)10(17)16-1-3-18-4-2-16/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVPCVQHJDCZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













